molecular formula C7H10O2 B3039836 (E)-3-Cyclobutylacrylic acid CAS No. 1355450-70-2

(E)-3-Cyclobutylacrylic acid

Cat. No. B3039836
CAS RN: 1355450-70-2
M. Wt: 126.15 g/mol
InChI Key: DPAPXZGBOOPZNH-SNAWJCMRSA-N
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Description

Acrylic acid derivatives, such as “(E)-3-Cyclobutylacrylic acid”, are organic compounds that contain a carboxyl group and a double bond. They are often used in the synthesis of various chemicals .


Synthesis Analysis

The synthesis of acrylic acid derivatives typically involves reactions with carboxylic acids and alkenes . The exact method would depend on the specific reactants and conditions.


Molecular Structure Analysis

The molecular structure of an acrylic acid derivative like “(E)-3-Cyclobutylacrylic acid” would consist of a cyclobutyl group (a ring of four carbon atoms) attached to an acrylic acid moiety (a carbon double bond and a carboxyl group) .


Chemical Reactions Analysis

Acrylic acid derivatives can participate in a variety of chemical reactions, including addition, substitution, and polymerization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of acrylic acid derivatives, such as solubility, melting point, boiling point, and reactivity, would depend on their specific chemical structure .

Scientific Research Applications

Mechanism of Action

The mechanism of action of acrylic acid derivatives in biological systems or chemical reactions would depend on their specific chemical structure and the conditions under which they are used .

Safety and Hazards

The safety and hazards associated with acrylic acid derivatives would depend on their specific chemical structure. Some may be irritant or corrosive, and appropriate safety measures should be taken when handling them .

Future Directions

The future directions in the study and application of acrylic acid derivatives could involve their use in the synthesis of new materials, pharmaceuticals, and chemical intermediates .

properties

IUPAC Name

(E)-3-cyclobutylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7(9)5-4-6-2-1-3-6/h4-6H,1-3H2,(H,8,9)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAPXZGBOOPZNH-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclobutylprop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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